
(R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(methoxycarbonylamino)-3-phenylpropanoic acid typically involves the protection of the amino group of phenylalanine. One common method is the use of the tert-butoxycarbonyl (Boc) protecting group. The synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group of phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxyl group of the protected phenylalanine is esterified using methanol and a catalyst such as sulfuric acid.
Deprotection: The Boc protecting group is removed using an acid such as trifluoroacetic acid, yielding ®-2-(methoxycarbonylamino)-3-phenylpropanoic acid.
Industrial Production Methods
Industrial production of ®-2-(methoxycarbonylamino)-3-phenylpropanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
®-2-(methoxycarbonylamino)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
®-2-(methoxycarbonylamino)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of ®-2-(methoxycarbonylamino)-3-phenylpropanoic acid involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its methoxycarbonyl group can be hydrolyzed, releasing the active amino acid which then participates in protein synthesis and other cellular processes.
相似化合物的比较
Similar Compounds
(S)-2-(methoxycarbonylamino)-3-phenylpropanoic acid: The enantiomer of the compound with similar properties but different biological activity.
N-carbamoyl-D-phenylalanine: A structurally similar compound with a carbamoyl group instead of a methoxycarbonyl group.
N-acetyl-D-phenylalanine: Another similar compound with an acetyl group.
Uniqueness
®-2-(methoxycarbonylamino)-3-phenylpropanoic acid is unique due to its specific stereochemistry and the presence of the methoxycarbonyl group, which imparts distinct chemical and biological properties. Its enantiomeric purity and functional group make it valuable in asymmetric synthesis and chiral drug development.
属性
IUPAC Name |
(2R)-2-(methoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)12-9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICDLYPUUZBIV-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
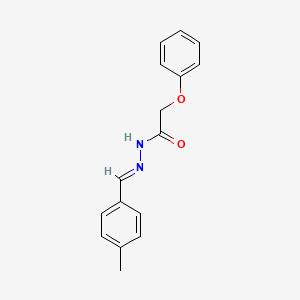
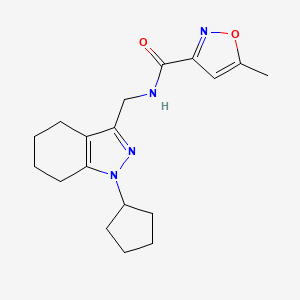
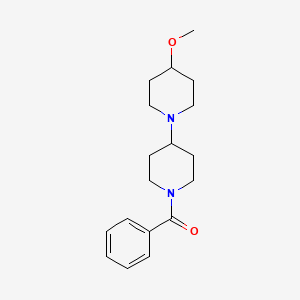
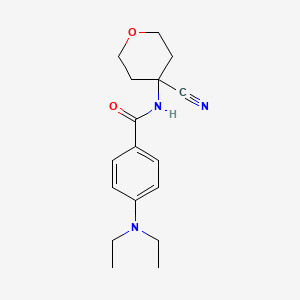
![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2660856.png)
![2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2660859.png)
![N-(2,6-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2660862.png)
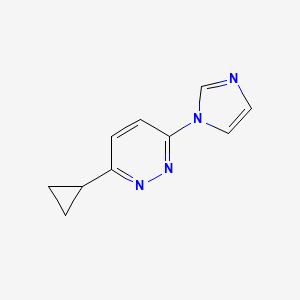

![1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B2660865.png)

![N-cyclohexyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2660868.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2660869.png)
![Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2660871.png)
